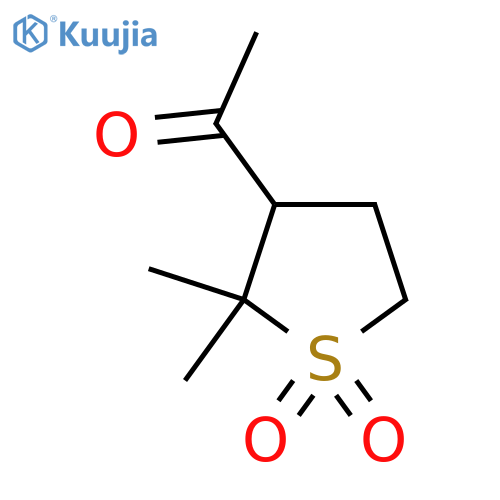Cas no 2228665-60-7 (3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione
- EN300-2002037
- 2228665-60-7
-
- インチ: 1S/C8H14O3S/c1-6(9)7-4-5-12(10,11)8(7,2)3/h7H,4-5H2,1-3H3
- InChIKey: ZCCPDJNOBWYDOX-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(C(C)=O)C1(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 190.06636548g/mol
- どういたいしつりょう: 190.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 59.6Ų
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2002037-0.25g |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228665-60-7 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-2002037-0.1g |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228665-60-7 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-2002037-0.5g |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228665-60-7 | 0.5g |
$1221.0 | 2023-09-16 | ||
| Enamine | EN300-2002037-10.0g |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228665-60-7 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-2002037-1g |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228665-60-7 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-2002037-5g |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228665-60-7 | 5g |
$3687.0 | 2023-09-16 | ||
| Enamine | EN300-2002037-1.0g |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228665-60-7 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-2002037-10g |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228665-60-7 | 10g |
$5467.0 | 2023-09-16 | ||
| Enamine | EN300-2002037-5.0g |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228665-60-7 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-2002037-0.05g |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228665-60-7 | 0.05g |
$1068.0 | 2023-09-16 |
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione 関連文献
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dioneに関する追加情報
Introduction to 3-acetyl-2,2-dimethyl-1λ6-thiolane-1,1-dione (CAS No: 2228665-60-7)
3-acetyl-2,2-dimethyl-1λ6-thiolane-1,1-dione (CAS No: 2228665-60-7) is a structurally unique heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. Its molecular framework, characterized by a thiolane core with acetyl and dimethyl substituents, positions it as a versatile intermediate for the development of novel bioactive molecules. The compound’s distinctive electronic and steric properties make it a valuable scaffold for exploring innovative chemical transformations and biological applications.
The nomenclature of this compound follows the IUPAC rules for heterocyclic systems, where the suffix "-thiolane" denotes the presence of a sulfur-containing five-membered ring. The designation 1λ6-thiolane indicates the position of the sulfur atom and its role in the ring’s connectivity. The presence of two acetyl groups at the 1 and 3 positions, along with two methyl groups at the 2 position, imparts significant steric hindrance and electronic richness to the molecule. This structural complexity not only makes it an intriguing subject for synthetic chemists but also suggests potential interactions with biological targets.
In recent years, there has been growing interest in thiolane derivatives due to their potential applications in medicinal chemistry. The sulfur atom in thiolane rings can participate in various chemical reactions, including nucleophilic additions, oxidations, and reductions, making these compounds valuable precursors for constructing more complex molecules. Additionally, the acetyl groups can serve as handles for further functionalization, allowing chemists to tailor the properties of the resulting derivatives for specific purposes.
One of the most compelling aspects of 3-acetyl-2,2-dimethyl-1λ6-thiolane-1,1-dione is its utility as a building block for pharmacophores. Researchers have explored its derivatives in the search for novel therapeutic agents. For instance, modifications of the thiolane core have led to compounds with antimicrobial and anti-inflammatory properties. The acetyl groups can be hydrolyzed or converted into other functional groups, enabling the creation of molecules with enhanced solubility or bioavailability. These attributes make it particularly attractive for drug discovery programs targeting neurological disorders and metabolic diseases.
The synthesis of 3-acetyl-2,2-dimethyl-1λ6-thiolane-1,1-dione presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent advances in catalytic techniques have provided more efficient routes to this compound. For example, transition metal-catalyzed cyclizations have been employed to construct the thiolane ring with high selectivity. These innovations not only improve yield but also reduce the environmental impact of synthetic protocols.
The chemical reactivity of 3-acetyl-2,2-dimethyl-1λ6-thiolane-1,1-dione has been extensively studied in recent literature. A notable finding is its ability to undergo Michael additions with α,β-unsaturated carbonyl compounds, leading to extended π-systems that can be further functionalized. This property has been exploited in designing molecules with enhanced binding affinity to biological targets. Additionally, the compound’s ability to form stable adducts with electrophiles has opened new avenues for constructing heterocyclic frameworks with tailored electronic properties.
In conclusion,3-acetyl-2,2-dimethyl-1λ6-thiolane-1,1-dione (CAS No: 2228665-60-7) represents a fascinating compound with broad applications in synthetic chemistry and drug development. Its unique structural features and reactivity make it a promising candidate for future research endeavors. As our understanding of its properties continues to grow,this molecule is likely to play an increasingly important role in the discovery and design of novel bioactive compounds.
2228665-60-7 (3-acetyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione) 関連製品
- 200503-12-4(Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-)
- 2680706-95-8(4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid)
- 2287273-45-2(1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)
- 1807011-48-8(Ethyl 4-amino-5-cyanopicolinate)
- 2091494-76-5(3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid)
- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)
- 2241123-13-5((2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride)
- 2229294-63-5(1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one)
- 2137677-71-3(1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-)
- 136098-07-2(Heparin disaccharide IV-A, sodium salt)



